molecular formula C10H16O2 B13675053 1-Methyl-6-oxaspiro[4.5]decan-9-one

1-Methyl-6-oxaspiro[4.5]decan-9-one

Cat. No.: B13675053
M. Wt: 168.23 g/mol
InChI Key: GSNPDCAQQANTBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-6-oxaspiro[45]decan-9-one is a chemical compound with the molecular formula C10H16O2 It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom

Preparation Methods

The synthesis of 1-Methyl-6-oxaspiro[4.5]decan-9-one can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst to form a spirocyclic intermediate. This intermediate is then subjected to methylation using methyl iodide and a base such as potassium carbonate to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

1-Methyl-6-oxaspiro[4.5]decan-9-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the spiro carbon, allowing for the introduction of various functional groups. Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts to drive the reactions to completion.

Scientific Research Applications

1-Methyl-6-oxaspiro[4.5]decan-9-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-6-oxaspiro[4.5]decan-9-one involves its interaction with molecular targets such as enzymes and receptors. The spiro structure allows it to fit into specific binding sites, modulating the activity of these targets. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

1-Methyl-6-oxaspiro[4.5]decan-9-one can be compared with other spiro compounds such as 1,6-dioxaspiro[4.5]decane and 1-oxa-9-azaspiro[5.5]undecane. These compounds share similar structural features but differ in their functional groups and biological activities. The unique spiro structure of this compound provides distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

4-methyl-6-oxaspiro[4.5]decan-9-one

InChI

InChI=1S/C10H16O2/c1-8-3-2-5-10(8)7-9(11)4-6-12-10/h8H,2-7H2,1H3

InChI Key

GSNPDCAQQANTBS-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC12CC(=O)CCO2

Origin of Product

United States

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